
D-Galactose-18O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-18O is an isotopically labeled form of D-galactose, a naturally occurring monosaccharide. The “18O” denotes the presence of the oxygen-18 isotope, which is often used in tracer studies to track the metabolic pathways and reactions involving the compound. D-Galactose is a C4 epimer of glucose and is found in various natural sources such as plants, algae, and dairy products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-18O typically involves the incorporation of the oxygen-18 isotope into the D-galactose molecule. This can be achieved through enzymatic or chemical methods. One common approach is to use labeled water (H2^18O) in the hydrolysis of lactose to produce this compound and D-glucose . The reaction conditions usually involve mild temperatures and neutral pH to ensure the stability of the isotopic label.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic hydrolysis of lactose using β-galactosidase in the presence of H2^18O. The process is optimized to maximize yield and purity, with subsequent purification steps to isolate the labeled D-galactose .
Análisis De Reacciones Químicas
Types of Reactions
D-Galactose-18O undergoes various chemical reactions, including:
Reduction: Reduction of D-galactose can produce D-galactitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid, galactose oxidase, and other oxidizing agents under acidic or neutral conditions.
Reduction: Sodium borohydride or other reducing agents under basic conditions.
Substitution: Various reagents such as acyl chlorides or alkyl halides under appropriate conditions.
Major Products
Oxidation: D-galactonic acid.
Reduction: D-galactitol.
Substitution: Various galactose derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
D-Galactose-18O has numerous applications in scientific research:
Mecanismo De Acción
D-Galactose-18O exerts its effects primarily through its interactions with specific cell receptors and enzymes involved in carbohydrate metabolism. The labeled oxygen-18 isotope allows researchers to track the compound’s metabolic fate and understand the molecular pathways it follows . In drug delivery, D-galactose can target cells expressing galactose receptors, enhancing the uptake and efficacy of the therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: A closely related monosaccharide and C4 epimer of D-galactose.
D-Tagatose: A ketohexose derived from D-galactose and used as a low-calorie sweetener.
Lactose: A disaccharide composed of D-galactose and D-glucose.
Uniqueness
D-Galactose-18O is unique due to the presence of the oxygen-18 isotope, which makes it particularly valuable in tracer studies and metabolic research. Its ability to target specific cell receptors also distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.16 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i7+2 |
Clave InChI |
GZCGUPFRVQAUEE-CRBFOMOZSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C=[18O])O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12410285.png)


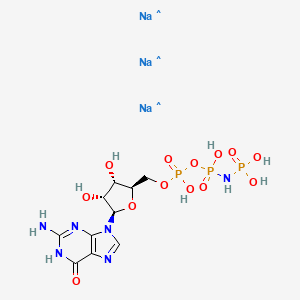
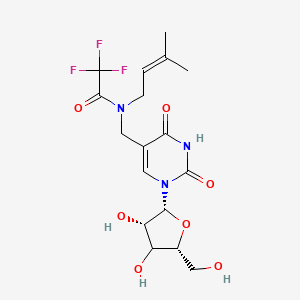
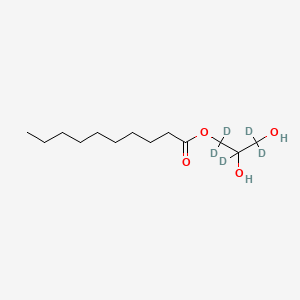
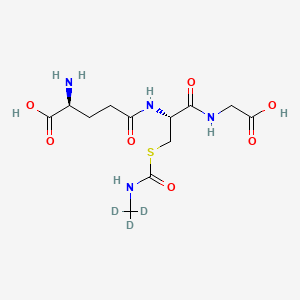
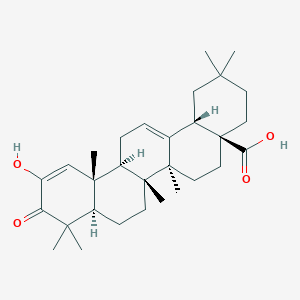
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)

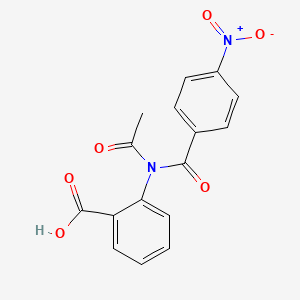
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

